methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate
Overview
Description
Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate typically involves the esterification of 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid with methyl bromoacetate. This reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction conditions include heating the mixture to around 50°C to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may involve the formation of hydrogen bonds with the active centers of cell constituents, interfering with normal cell processes . The compound’s antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: A similar coumarin derivative with different substituents on the chromen ring.
2-[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid: Another coumarin derivative with a propanoic acid group instead of a phenylacetate group.
Uniqueness
Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethyl group, a methyl group, and a phenylacetate group on the coumarin scaffold makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxy-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-14-12-18(22)25-16-10-13(2)11-17(19(14)16)26-20(21(23)24-3)15-8-6-5-7-9-15/h5-12,20H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFLGKQRTKQCCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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